molecular formula C7H6BrFO B1333232 3-Bromo-4-fluorobenzyl alcohol CAS No. 77771-03-0

3-Bromo-4-fluorobenzyl alcohol

Cat. No. B1333232
CAS RN: 77771-03-0
M. Wt: 205.02 g/mol
InChI Key: HNVVROFWONXXGO-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzyl alcohol is a compound that can be categorized within the family of halogenated benzyl alcohols. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which are positioned ortho to each other, and a hydroxymethyl group attached to the benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.

Synthesis Analysis

The synthesis of compounds related to 3-bromo-4-fluorobenzyl alcohol often involves palladium-catalyzed transformations. For instance, ortho-bromobenzyl tertiary alcohols can be converted to chromenes through a domino Pd-catalyzed process, which is believed to proceed via the formation of a palladacycle followed by intramolecular C-O bond formation . Similarly, o-bromobenzyl alcohols have been used in the synthesis of multisubstituted phenanthrenes through palladium-catalyzed benzannulation involving multiple carbon-carbon bond formations . These methods highlight the reactivity of bromobenzyl alcohols in complex synthesis pathways.

Molecular Structure Analysis

The molecular structure of 3-bromo-4-fluorobenzyl alcohol would be expected to show the influence of the halogen substituents on the benzene ring. For related compounds, X-ray structural analysis has been used to determine the planarity and bond lengths within the molecule, such as in the case of benzoboroxoles derived from o-bromobenzyl alcohols . The presence of halogens can also affect the reactivity and stability of the molecule, as seen with the introduction of a fluorine substituent providing stability to oxidizing conditions in a new benzyl ether-type protecting group .

Chemical Reactions Analysis

The reactivity of 3-bromo-4-fluorobenzyl alcohol in chemical reactions can be inferred from studies on similar compounds. For example, o-bromobenzyl alcohols have been used as annulating reagents in the synthesis of polycyclic aromatic hydrocarbons, where they act as both nucleophilic and electrophilic substituents . Additionally, the presence of a fluorine atom can lead to the formation of reactive intermediates during metabolism, as seen with the detection of N-acetylcysteinyl conjugates in the urine of rats administered with fluorobenzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-4-fluorobenzyl alcohol would be influenced by the presence of the halogen atoms and the hydroxymethyl group. The halogens could impart certain polar characteristics to the molecule, affecting its solubility and reactivity. The hydroxymethyl group would make it a potential candidate for further functionalization through reactions such as esterification or etherification. For instance, pentabromobenzyl bromide, a related compound, reacts with alcohols to form ethers, demonstrating the reactivity of the benzyl alcohol moiety .

Scientific Research Applications

Protecting Group in Organic Synthesis

3-Bromo-4-fluorobenzyl alcohol serves as a key component in developing new protecting groups for alcohols. The introduction of 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new benzyl ether-type protecting group is a notable example. This group exhibits stability under oxidizing conditions and compatibility with various synthetic processes, significantly impacting the field of organic synthesis (Crich, Li, & Shirai, 2009).

Radiopharmaceutical Development

3-Bromo-4-fluorobenzyl alcohol plays a role in the synthesis of radiopharmaceuticals. A method for preparing 4-[18F]fluorobenzyl halides from no-carrier-added [18F]fluoride, where 4-[18F]fluorobenzyl alcohol is a key intermediate, has been developed. This advancement is crucial in the automated preparation of PET radiopharmaceuticals, enhancing imaging techniques in medical diagnostics (Iwata et al., 2000).

Synthesis of Peptides and Phosphopeptides

In peptide synthesis, 3-Bromo-4-fluorobenzyl alcohol is used for preparing phosphoramidite reagents, crucial for phosphorylation processes. This application is significant in synthesizing Ser(P)-containing peptides, demonstrating the compound's versatility in organic chemistry and biochemistry (Perich & Johns, 1991).

Insecticidal Activity

The compound finds use in the synthesis of esters with moderate to high insecticidal activities. Its incorporation into esters of 3-phenoxybenzyl alcohol and its derivatives highlights its potential in developing new insecticides (Elliott, Janes, & Khambay, 1986).

Eco-Friendly Synthesis

3-Bromo-4-fluorobenzyl alcohol is used in eco-friendly synthesis processes. For example, the synthesis of halo-substituted benzyl alcohols using biotransformation indicates the compound's role in green chemistry (Saharan & Joshi, 2016).

Protective Group Removal in Alcohol Synthesis

It is involved in the development of new alcohol protecting groups, like o-bromobenzyl, which are removed under specific reductive conditions. This application is crucial in the direct production of aldehydes or ketones from protected alcohols (Curran & Yu, 1992).

Safety And Hazards

3-Bromo-4-fluorobenzyl alcohol causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection and avoid ingestion and inhalation .

properties

IUPAC Name

(3-bromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVVROFWONXXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378399
Record name 3-bromo-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorobenzyl alcohol

CAS RN

77771-03-0
Record name 3-Bromo-4-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77771-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-4-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-4-fluorobenzaldehyde (0.300 g, 1.48 mmol) was dissolved in methanol (3 mL). Sodium borohydride (0.0671 g, 1.77 mmol) was added. After 3 h, the reaction was quenched with methanol (1 mL), and the mixture was concentrated. The residue was taken up in 2:1 EtOAc-hexane (60 mL). The organic layer was extracted with dilute NaHCO3 (6 mL) then half-saturated brine (6 mL), then was dried over sodium sulfate and concentrated. The material was purified through silica gel (45 mL) using 30% to 40% EtOAc-hexane to afford the title compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0671 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (0.075 g) was added to a stirred solution of 3-bromo-4-fluorobenzaldehyde (1.2 g) in dry tetrahydrofuran (20 cm3), the temperature being maintained below 5° C. by external cooling. The temperature of the reaction mixture was then allowed to rise to the ambient value (ca 20° C.) and the mixture was stirred for 2 hours; GLC analysis of a withdrawn sample indicated 82% conversion at this time, and further lithium aluminium hydride (0.025 g) was therefore added to the mixture. After a further 1.5 hours GLC analysis indicated that the reaction was complete. The mixture aas poured into water (20 cm3) and the products extracted into diethyl ether (3×20 cm3). The combined ethereal extracts were washed with brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave the title compound in high purity.
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

First 3.8 g (0.1 mole) of sodium borohydride and then 4.5 g (0.033 mole) of aluminum chloride were added in portions to a solution of 23.3 g (0.1 mole) of 4-fluoro-3-bromobenzoic acid methyl ester in 50 ml of diglyme at 5° C. The mixture was subsequently stirred, without cooling, until the exothermic reaction had ended (a rise in temperature up to about 50° C.) and the reaction was then allowed to go to completion in the course of 1 hour at 100° C. The reaction solution was then poured onto a mixture of 125 ml of icewater and 12 ml of concentrated hydrochloric acid and the benzyl alcohol which had separated out was separated off and distilled in vacuo. 18.7 g (91% of theory) of 4-fluoro-3-bromobenzyl alcohol were obtained in this manner as a colorless oil with a boiling point of 65° to 70° C. (0.1 mbar). "One-pot process"
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6.7 g of aluminum chloride were added to a solution of 10.9 g of 95% pure 3-bromo-4-fluorobenzoic acid in 150 ml of diglyme at 20° C. The reaction mixture was subsequently stirred at 20° C. for 10 minutes and 5.7 g of sodium borohydride were then added in portions at 20° to 25° C. After 12 hours, about 100 ml of water (vigorous foaming) and then about 1 ml of 10% strength hydrochloric acid were added dropwise. About 100 ml of tert.-butyl methyl ether were added and the organic phase was separated off. It was washed once with about 30 ml of saturated sodium bicarbonate solution. The ether phase was then concentrated. 6.7 g (76% of theory) of 4-fluoro-3-bromo-benzyl alcohol were obtained.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

2 g of triethylamine, dissolved in 5 ml of tetrahydrofuran, were added dropwise to a solution of 4.2 g of 3-bromo-4-fluoro-benzoic acid and 1.95 g of chloroformic acid methyl ester in 30 ml of tetrahydrofuran at 20° C., while stirring. Stirring was continued for a further 40 minutes at 20°-25° C. and the hydrochloride which had precipitated was then filtered off. 5.5 g of sodium borohydride, dissolved in 20 ml of water, were added dropwise to the filtrate at 10° to 20° C., while stirring. Stirring was then continued for a further 4 hours at 20° C. The reaction batch was subsequently poured into 100 ml of water and extracted by shaking with 80 ml of methylene chloride. The methylene chloride phase was separated off and dried over magnesium sulphate and the solvent was then distilled off in vacuo. 1.95 g (95% of theory) of 3-bromo-4-fluoro-benzyl alcohol were obtained as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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